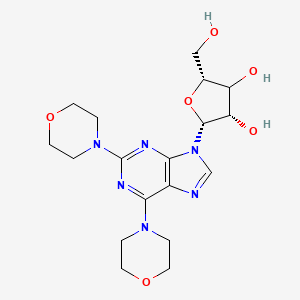
2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反応の分析
反応の種類
2,6-ビス(4-モルフォリニル)-9-β-D-リボフラノシル-9H-プリンは、次のような様々な化学反応を起こすことができます。
酸化: この反応は、プリン塩基を変性させる可能性があり、その生物活性を変化させる可能性があります。
還元: これは、モルフォリン基に影響を与え、化合物の反応性を変化させる可能性があります。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。 条件は、多くの場合、目的の反応経路が進むように、制御された温度とpHレベルで行われます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は、ヒドロキシル化されたプリン誘導体を生成する可能性があり、一方、置換反応は、モルフォリンまたはリボフラノシル部分に新しい官能基を導入する可能性があります .
4. 科学研究への応用
2,6-ビス(4-モルフォリニル)-9-β-D-リボフラノシル-9H-プリンは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: ヌクレオシド代謝および酵素相互作用を研究するためのプローブとして役立ちます。
医学: 核酸合成を阻害する能力により、抗ウイルス剤または抗がん剤としての可能性があります。
科学的研究の応用
2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying nucleoside metabolism and enzyme interactions.
Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
2,6-ビス(4-モルフォリニル)-9-β-D-リボフラノシル-9H-プリンの作用機序は、核酸に取り込まれ、正常な細胞プロセスを阻害することが含まれています。モルフォリン基は、特定の酵素や受容体への結合親和性を高め、それらの活性を調節する可能性があります。 リボフラノシル部分は、天然のヌクレオシドを模倣することができ、DNAまたはRNAに取り込まれ、その後の核酸合成の阻害につながります .
6. 類似の化合物との比較
類似の化合物
2,6-ビス(4-アミノフェニル)ピリジン: この化合物は、モルフォリン基を含んでいますが、コア構造が異なります。
N’-[2,6-ビス(4-モルフォリニル)-4-ピリミジニル]-2,4-ジクロロベンゾヒドラジド: この化合物は、同様のモルフォリン置換基を有しますが、コア構造が異なります.
独自性
2,6-ビス(4-モルフォリニル)-9-β-D-リボフラノシル-9H-プリンは、モルフォリン基とプリン塩基に結合したリボフラノシル部分の組み合わせにより、ユニークです。 この構造により、幅広い生物学的標的に相互作用することができ、科学研究において汎用性の高いツールとなっています .
類似化合物との比較
Similar Compounds
2,6-Bis(4-aminophenyl)pyridine: This compound also contains morpholine groups but differs in its core structure.
N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-2,4-dichlorobenzohydrazide: This compound has a similar morpholine substitution but a different core structure.
Uniqueness
2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine is unique due to its combination of morpholine groups and a ribofuranosyl moiety attached to a purine base. This structure allows it to interact with a wide range of biological targets, making it a versatile tool in scientific research .
特性
分子式 |
C18H26N6O6 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC名 |
(2R,3S,5R)-2-(2,6-dimorpholin-4-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H26N6O6/c25-9-11-13(26)14(27)17(30-11)24-10-19-12-15(22-1-5-28-6-2-22)20-18(21-16(12)24)23-3-7-29-8-4-23/h10-11,13-14,17,25-27H,1-9H2/t11-,13?,14+,17-/m1/s1 |
InChIキー |
HKEBRLAMMIFOKQ-OVHGWZCWSA-N |
異性体SMILES |
C1COCCN1C2=NC(=NC3=C2N=CN3[C@H]4[C@H](C([C@H](O4)CO)O)O)N5CCOCC5 |
正規SMILES |
C1COCCN1C2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


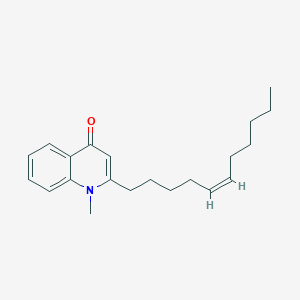

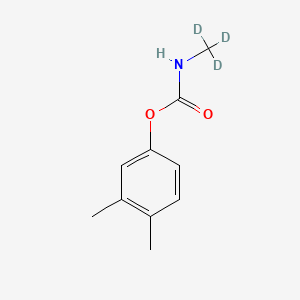
![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)



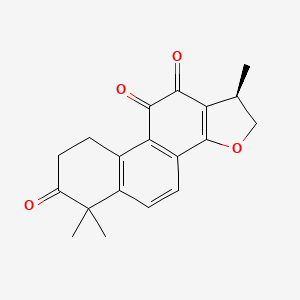
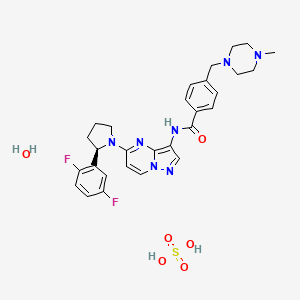
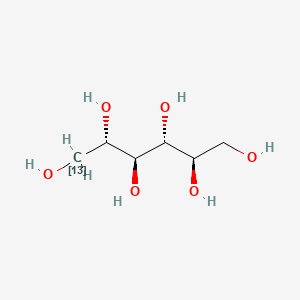
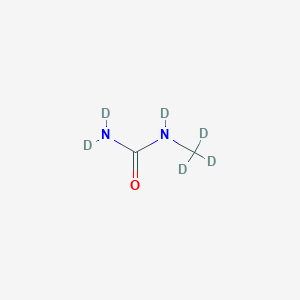

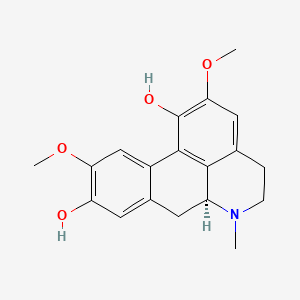
![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
